![molecular formula C15H20N4O2 B1531760 Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate CAS No. 2098142-78-8](/img/structure/B1531760.png)
Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate
Overview
Description
Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Biologically Active Natural Products
This compound serves as a potential precursor for the synthesis of biologically active natural products. The structural complexity and the presence of multiple reactive sites make it suitable for the synthesis of diverse natural products with potential therapeutic applications .
Development of Anti-Cancer Agents
The indole moiety within the compound’s structure is significant in medicinal chemistry. Indole derivatives have been found to possess anticancer properties, and this compound could be used to develop novel anti-cancer agents through targeted synthesis and modification .
Anti-Inflammatory and Analgesic Research
Research into anti-inflammatory and analgesic drugs can benefit from the use of this compound. Its structure allows for the creation of new molecules that can be tested for these activities, potentially leading to new treatments for inflammatory diseases and pain management .
Antipsychotic and Antinociceptive Applications
The compound’s structure is conducive to the synthesis of molecules with antipsychotic and antinociceptive effects. This opens up avenues for the development of new drugs that can help manage psychiatric disorders and nociceptive pain .
Enzyme Inhibition Studies
Due to its unique structure, the compound can be used to design inhibitors for specific enzymes. This has implications for the treatment of various diseases where enzyme regulation plays a crucial role .
properties
IUPAC Name |
tert-butyl 5-prop-2-ynyl-3,4,5,11-tetrazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-5-8-18-12-9-10-6-7-11(13(12)16-17-18)19(10)14(20)21-15(2,3)4/h1,10-11H,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDYTIJXQECFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C(C2)N(N=N3)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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